

Application Notes: Bam12P in Preclinical Pain Research

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Compound of Interest

Compound Name: Bam 12P

Cat. No.: B1667725

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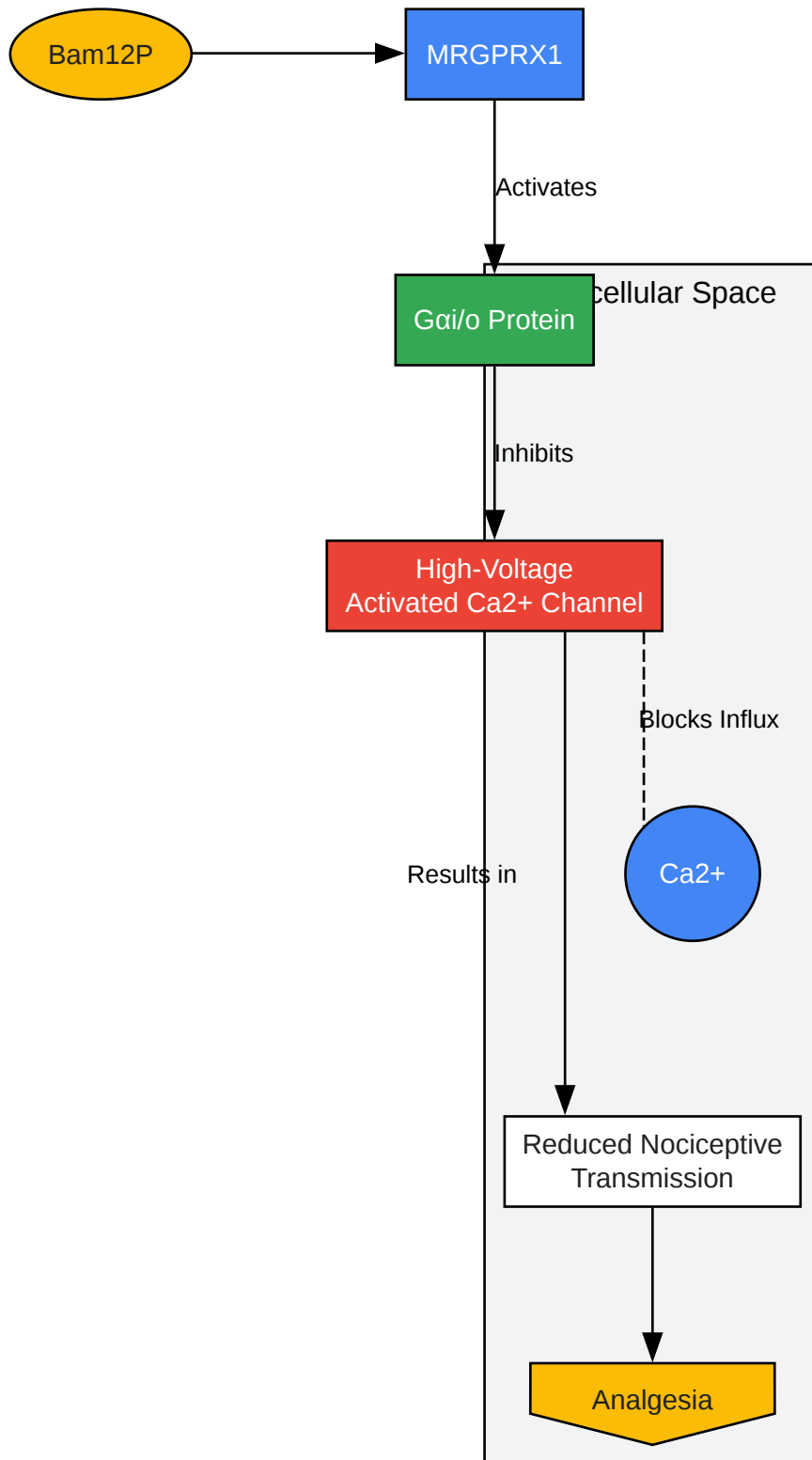
Introduction

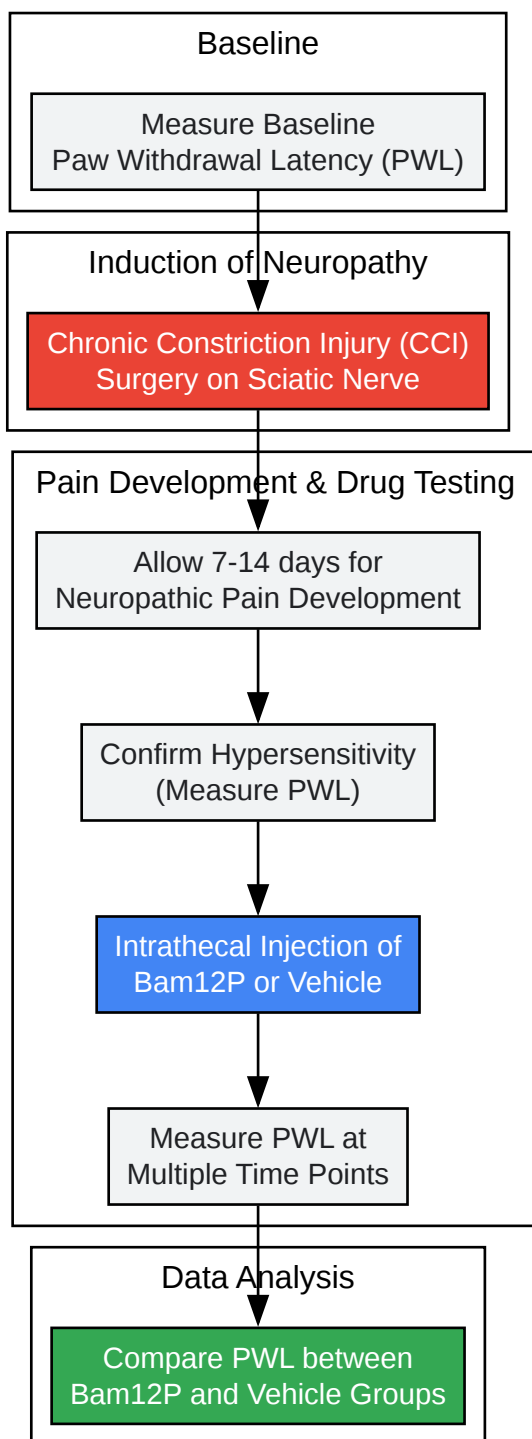
Bam12P is a peptide derived from the precursor proenkephalin-A, incorporating the Met-enkephalin sequence, which is known to mimic the effects of opiates in pain perception.[1] It functions as a potent endogenous agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1), a receptor predominantly expressed in small-diameter primary sensory neurons (nociceptors) in humans.[2][3][4] This restricted expression pattern makes MRGPRX1 an attractive therapeutic target for the development of novel analgesics with potentially fewer side effects than current pain medications.[3][4][5] Bam12P and related peptides, such as BAM8-22, have demonstrated efficacy in attenuating pain in various preclinical models, particularly those for neuropathic and inflammatory pain.[2][5] These application notes provide an overview of the use of Bam12P in pain research, including its mechanism of action, experimental protocols for in vivo models, and a summary of key quantitative data.

Mechanism of Action

Bam12P exerts its analgesic effects primarily through the activation of the MRGPRX1 receptor on nociceptive neurons.[2][3] Due to species differences, MRGPRX1 agonists do not activate rodent receptors, necessitating the use of humanized transgenic animal models for in vivo studies.[2][4] Upon binding to MRGPRX1, Bam12P initiates a Gai/o-protein coupled signaling cascade.[3] This leads to the inhibition of high-voltage-activated Ca²⁺ channels, which in turn attenuates spinal nociceptive transmission and reduces the release of neurotransmitters

involved in pain signaling.[2][4][5] This mechanism effectively dampens the excitability of sensory neurons, leading to a reduction in pain perception.





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